EINECS 243-419-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 243-419-6 is a regulatory identifier for a chemical substance that was commercially available in the EU between 1971 and 1981. The inventory was established to catalog "existing" chemicals prior to the implementation of modern regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

19899-32-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 |

IUPAC Name |

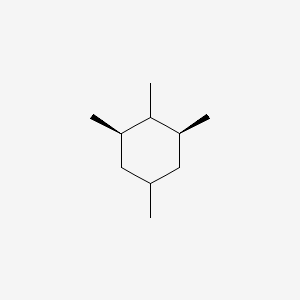

(1R,3S)-1,2,3,5-tetramethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3/t7?,8-,9+,10? |

InChI Key |

HLPYGMSCWOQRJN-XWJSGITJSA-N |

SMILES |

CC1CC(C(C(C1)C)C)C |

Synonyms |

(1alpha,2alpha,3alpha,5beta)-1,2,3,5-tetramethylcyclohexane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones.

Scientific Research Applications

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic properties, including antioxidant and anticancer activities.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets and pathways within cells. The quinone moiety can participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. Specific molecular targets and pathways are not well-characterized but may include enzymes and proteins involved in redox regulation.

Comparison with Similar Compounds

Table 1. Coverage of EINECS Chemicals by Labeled Analogs (REACH Annex VI)

| Labeled Compounds | Covered EINECS Compounds | Coverage Efficiency |

|---|---|---|

| 1,387 | 33,000 | >95% |

Source: Read-Across Structure Activity Relationships (RASAR) models using Tanimoto similarity .

Table 2. Toxicity Prediction Accuracy for EINECS Compounds

| Endpoint | Prediction Accuracy (%) | High-Risk Compounds Identified |

|---|---|---|

| Molecular pathway disruption | 85–90 | 4.6–12.6% of EINECS |

Source: In silico models applied to high-throughput screening data .

Q & A

Q. What are the standard methodologies for characterizing the molecular structure of EINECS 243-419-6?

To determine the molecular structure, employ techniques such as X-ray diffraction (XRD) for crystallography, nuclear magnetic resonance (NMR) for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Ensure sample purity via chromatography (e.g., HPLC) prior to analysis. For reproducibility, document instrumental parameters (e.g., NMR solvent, XRD wavelength) and cross-validate results with computational modeling (e.g., DFT calculations) .

Q. How should researchers design initial experiments to assess the compound’s physicochemical properties?

Begin with controlled variable testing :

- Thermal stability : Use thermogravimetric analysis (TGA) at varying heating rates (e.g., 5–20°C/min under inert gas).

- Solubility : Test in solvents of increasing polarity (hexane to water) at 25°C, noting saturation points.

- Reactivity : Conduct pilot reactions with common reagents (acids, bases, oxidizers) under inert conditions. Include triplicate measurements and report confidence intervals for statistical validity .

Q. What protocols ensure reliable synthesis of this compound in laboratory settings?

Follow a stepwise optimization approach :

- Reagent selection : Prioritize high-purity precursors (>98%) and inert-atmosphere techniques (e.g., Schlenk line).

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Purification : Employ gradient recrystallization or column chromatography, with purity verified via melting point analysis and elemental composition (CHNS/O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Apply multi-technique cross-validation :

- Compare NMR chemical shifts with predicted values from computational tools (e.g., ACD/Labs).

- Analyze XRD patterns for crystal phase purity and rule out polymorphic interference.

- Use high-resolution MS to confirm isotopic patterns. Document discrepancies in a conflict-resolution table and consult crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds .

Q. What strategies optimize the compound’s stability in long-term storage for experimental reproducibility?

Conduct accelerated aging studies :

Q. How should researchers address conflicting results in toxicity assays across different cell lines?

Implement mechanistic validation :

- Replicate assays using ISO-certified cell lines (e.g., HEK293 vs. HepG2) with controlled passage numbers.

- Perform transcriptomic profiling (RNA-seq) to identify cell-specific metabolic pathways.

- Use dose-response curves to calculate IC50 values and assess statistical outliers via Grubbs’ test .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for studying this compound’s catalytic properties?

Apply the PICO framework to structure hypotheses:

- Population : Target reaction (e.g., hydrogenation).

- Intervention : Catalytic dosage and conditions (pressure, temperature).

- Comparison : Benchmark against known catalysts (e.g., Pd/C).

- Outcome : Turnover frequency (TOF) and selectivity metrics. Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research gaps .

Q. How can computational modeling complement experimental data for this compound?

Use density functional theory (DFT) to:

- Predict electronic properties (HOMO/LUMO energies) for reactivity analysis.

- Simulate adsorption/desorption kinetics in catalysis. Validate models with experimental IR/Raman spectra and publish raw simulation inputs (e.g., Gaussian .log files) for transparency .

Data Management and Reporting

Q. What are best practices for curating and sharing research data on this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How should contradictory results in peer-reviewed studies be addressed in literature reviews?

Conduct a systematic review with inclusion/exclusion criteria (e.g., studies post-2010, peer-reviewed only).

- Tabulate conflicting findings (e.g., catalytic efficiency, toxicity endpoints) and assess methodological differences (sample preparation, assay type).

- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity via I² statistics .

Tables for Methodological Reference

Table 1. Key Analytical Techniques for this compound Characterization

Table 2. Common Pitfalls in Experimental Design and Mitigation Strategies

| Pitfall | Mitigation |

|---|---|

| Uncontrolled humidity | Use desiccators or humidity-controlled chambers |

| Impure reagents | Verify via COA and pre-purify via distillation |

| Instrumental drift | Calibrate daily with certified reference materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.